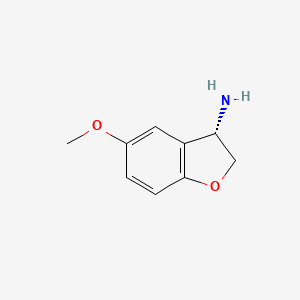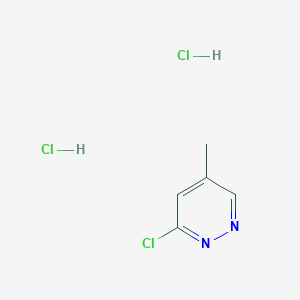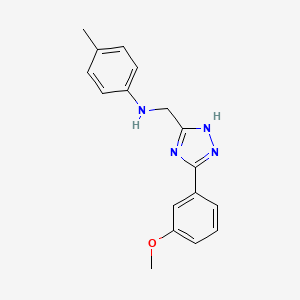
2-(4-Ethoxyphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxyphenyl)isonicotinic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of isonicotinic acid, where the 4-position of the pyridine ring is substituted with a 4-ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with isonicotinic acid hydrazide to form the corresponding hydrazone. This intermediate is then oxidized to yield the desired product. The reaction conditions typically involve the use of an oxidizing agent such as potassium permanganate or hydrogen peroxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-(4-Ethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(4-Ethoxyphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives can serve as ligands in coordination chemistry and catalysis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用機序
The mechanism of action of 2-(4-Ethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication .
類似化合物との比較
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the 4-ethoxyphenyl group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-(4-Ethoxyphenyl)isonicotinic acid is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-5-3-10(4-6-12)13-9-11(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17) |
InChIキー |
PBJZMAKVWQLHNA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)




![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)

